6-bromo-2-(2-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide -

6-bromo-2-(2-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide

Catalog Number: EVT-4296935
CAS Number:
Molecular Formula: C22H20BrClN2O2
Molecular Weight: 459.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593)

(R)-N-(Benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593) is a negative gating modulator of small-conductance Ca2+-activated K+ channels (KCa2.1–2.3). [] It shifts the apparent Ca2+ dependence of these channels to higher Ca2+ concentrations. []

Relevance: While NS8593 is not directly structurally analogous to 6-bromo-2-(2-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide, its research highlights the importance of specific residues within the inner pore vestibule of KCa channels for mediating sensitivity to modulators. [] This information could be valuable in understanding the structure-activity relationships of compounds targeting similar channels or receptors, potentially including the target compound.

1-Ethyl-2-Benzimidazolinone (1-EBIO) and Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine (CyPPA)

1-Ethyl-2-benzimidazolinone (1-EBIO) and cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine (CyPPA) are positive gating modulators of KCa channels. [] Their binding sites are assumed to be located in the C-terminal region where KCa channels interact with calmodulin. []

Relevance: Similar to NS8593, 1-EBIO and CyPPA provide further insight into the structure-activity relationships and potential binding sites of compounds that modulate KCa channel activity. [] While not directly analogous in structure to 6-bromo-2-(2-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide, this knowledge can inform the design and development of compounds targeting similar ion channels.

Clotrimazole and 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34)

Clotrimazole and 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34) are modulators of intermediate-conductance KCa3.1 channels, affecting the channel's sensitivity at specific residue positions within the inner pore vestibule. []

Relevance: Research on clotrimazole and TRAM-34 highlights that the same residue positions within the inner pore vestibule of KCa3.1 channels, which are closely related to KCa2 channels, mediate sensitivity to different modulators. [] This suggests that similar binding site interactions might be important for other KCa channel modulators, potentially providing valuable information for understanding the activity of 6-bromo-2-(2-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide if it targets a related channel.

(R-(+)-trans-3,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol) ((+)-PD 128,907)

(R-(+)-trans-3,4a,10b-Tetrahydro-4-propyl-2H,5H-[1]benzopyrano[4,3-b]-1,4-oxazin-9-ol) ((+)-PD 128,907) is a dopamine D3/D2 receptor agonist shown to protect against both acute and cocaine-kindled seizures in mice. [, ] This compound exhibits stereospecific anticonvulsant effects, reversible by a D3 receptor antagonist, suggesting the involvement of D3 receptors in its mechanism of action. [, ] Further support for this mechanism comes from its efficacy in preventing cocaine-induced seizures being eliminated in D3 receptor-deficient mice but preserved in D2 receptor knockout mice. []

4-Quinolinecarboxamide,N-[trans-4-[2-(6-cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-cyclohexyl]-(9CI) (SB-277011-A)

4-Quinolinecarboxamide,N-[trans-4-[2-(6-cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-cyclohexyl]-(9CI) (SB-277011-A) is a dopamine D3 receptor antagonist. [] Its ability to prevent the anticonvulsant effect of (+)-PD 128,907 on cocaine-induced seizures supports the involvement of D3 receptors in this protection. []

(+)-7-Hydroxy-dipropylaminotetralin, Quinpirole, and Quinelorane

(+)-7-Hydroxy-dipropylaminotetralin, quinpirole, and quinelorane are all dopamine D3/D2 receptor agonists, with varying degrees of preference for D3 receptors. [] These compounds, along with (+)-PD 128,907, have demonstrated protective effects against the convulsant and lethal effects of cocaine in mice. []

Relevance: The effectiveness of these dopamine D3/D2 receptor agonists against cocaine toxicity, along with their varying D3 receptor selectivity, provides a framework for understanding the structure-activity relationships and potential therapeutic applications of compounds targeting these receptors. [] This information could be particularly relevant in the context of 6-bromo-2-(2-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide if it demonstrates any dopaminergic activity.

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[3-phenyl-propyl]piperazine (GBR 12909)

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[3-phenyl-propyl]piperazine (GBR 12909) is a selective dopamine uptake inhibitor. [] Like cocaine, its convulsant effects were attenuated by (+)-PD 128,907, suggesting that the protective effects of (+)-PD 128,907 extend to other dopaminergic stimulants. []

Relevance: The shared susceptibility of both cocaine and GBR 12909 to the protective effects of (+)-PD 128,907 suggests that the mechanism of action of (+)-PD 128,907 involves modulation of dopamine signaling. [] This information may be relevant to the investigation of 6-bromo-2-(2-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide if it exhibits any effects related to dopaminergic systems.

Properties

Product Name

6-bromo-2-(2-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide

IUPAC Name

6-bromo-2-(2-chlorophenyl)-N-[1-(oxolan-2-yl)ethyl]quinoline-4-carboxamide

Molecular Formula

C22H20BrClN2O2

Molecular Weight

459.8 g/mol

InChI

InChI=1S/C22H20BrClN2O2/c1-13(21-7-4-10-28-21)25-22(27)17-12-20(15-5-2-3-6-18(15)24)26-19-9-8-14(23)11-16(17)19/h2-3,5-6,8-9,11-13,21H,4,7,10H2,1H3,(H,25,27)

InChI Key

UXKIPKDPLCDKFS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.